The compound is classified as an organic compound with the molecular formula and a molecular weight of approximately 170.22 g/mol. It is recognized in chemical databases such as PubChem, where it is listed under the Compound ID 43565798, and it has also been referenced in various patent documents related to its synthesis and application in medicinal chemistry .
The synthesis of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be achieved through several methods, typically involving the reaction of pyrrolidine derivatives with alkylating agents or alcohols. One notable method includes:
Technical parameters such as temperature, solvent choice (often using DMF or DMSO), and reaction time are critical for optimizing yield and purity .
The molecular structure of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be described using various structural representations:
CN(Cc1cccn1)CCO
InChI=1S/C9H14N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3
This indicates that the compound contains:
The presence of nitrogen atoms in the structure suggests potential basic properties, which may influence its interaction with biological targets.
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is primarily studied within the context of its pharmacological effects. As an amino alcohol:
Research indicates that compounds with similar structures often exhibit effects on cholinergic systems, influencing cognitive functions and memory .
The physical and chemical properties of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol include:
Key properties include:
These properties are essential for determining its behavior in biological systems and during synthesis .
The applications of 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol span various fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: